2-[(2-Oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one
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Overview
Description
2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The quinazoline structure is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a quinazoline derivative under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib contain the quinazoline structure and are used as anticancer agents.
Uniqueness
2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of both indole and quinazoline moieties in a single molecule. This dual structure enhances its potential biological activities and makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
371924-84-4 |
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Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H17N3O2/c27-22-18(16-10-4-6-12-19(16)25-22)14-21-24-20-13-7-5-11-17(20)23(28)26(21)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,25,27) |
InChI Key |
QIAMVYAWUXHATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC4C5=CC=CC=C5NC4=O |
solubility |
55.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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